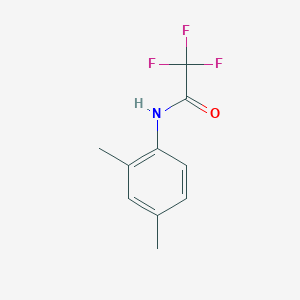

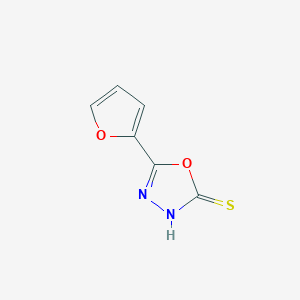

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

説明

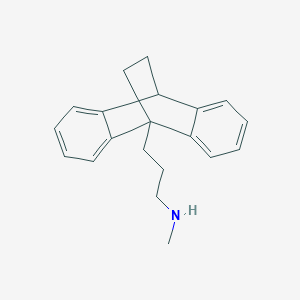

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of furan compounds and 1,3,4-oxadiazoles. It is recognized for its interesting chemical properties and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and related compounds can be performed via several methods, including the cyclization of carboxylic acid derivatives or hydrazides with phosphorus oxychloride under microwave irradiation or conventional heating methods. These methods offer advantages such as high yields and simplified work-up procedures (Li Zheng, 2004); (A. Kudelko & Monika Wróblowska, 2014).

科学的研究の応用

-

Biomass Conversion and Biorefinery

- Summary of Application: Furan compounds, including 5-(hydroxymethyl)furfural (HMF), are derived from biomass and have been used in the synthesis of various biofuels and renewable chemicals .

- Methods of Application: The aldehyde group in HMF was condensed with amines to make various nitrogen-containing heterocycles like benzothiazole . A quantitative yield of 2-[5-(hydroxymethyl)-2-furyl]-benzothiazole (HMFBT) was obtained by reacting HMF with 2-aminobenzenethiol at room temperature in the glacial acetic acid medium .

- Results or Outcomes: This process has shown promising results in the synthesis of biofuels and renewable chemicals from biomass-derived furfural .

-

Phosphine Ligands

- Summary of Application: Tri(2-furyl)phosphine, a compound related to 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, is used as a ligand in various chemical reactions .

- Methods of Application: This compound is suitable for several types of reactions, including Cycloisomerization, Oxidation, Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Sonogashira coupling, Negishi coupling, and Heck reaction .

- Results or Outcomes: The specific outcomes depend on the type of reaction, but this compound is generally used to facilitate these reactions .

-

Urease Inhibitors

- Summary of Application: Furan chalcones, which are related to 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, have been tested for their urease inhibitory activities .

- Methods of Application: A series of furan chalcones were prepared and tested for their urease inhibitory activities .

- Results or Outcomes: The furan chalcones showed promising urease inhibitory results .

-

Green Chemistry

- Summary of Application: Furan platform chemicals (FPCs), derived from biomass, have been used in the synthesis of a wide range of compounds .

- Methods of Application: The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) are discussed . The synthesis of chiral furans is also mentioned .

- Results or Outcomes: The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Pharmaceuticals

- Summary of Application: Furfural derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .

- Methods of Application: The synthesis of active pharmaceutical ingredients is illustrated .

- Results or Outcomes: These compounds have shown promising results in the treatment of bacterial and parasitic infections .

-

Catalysis

- Summary of Application: Tri(2-furyl)phosphine is a versatile organophosphorus ligand that can be used in various metal-catalyzed reactions .

- Methods of Application: It has a high affinity for palladium and can form stable complexes with other transition metals .

- Results or Outcomes: This compound is generally used to facilitate these reactions .

-

Bio-refineries

- Summary of Application: A substantial part of bio-refineries react biomass (polysaccharides, monosaccharides, lignocelluloses, etc.) to produce 5-hydroxymethylfurfural (HMF), furfural (FUR), levulinic acid, etc., and perhaps, chiral, enantiopure entities much less complex than pentoses or hexoses .

- Methods of Application: The expertise of synthetic organic chemistry accumulated over the past century has been instrumental in converting biomass to fuels, chemicals, and materials .

- Results or Outcomes: This process has shown promising results in the synthesis of biofuels and renewable chemicals from biomass-derived furfural .

-

Chemical Transformation of Sugars

- Summary of Application: Chemical transformation of sugars, which are made up of monosaccharide and disaccharides (glucose, fructose, xylose), is the most important and explored reaction pathway due to its availability in biomass primary compounds .

- Methods of Application: Three important nonpetroleum-based chemicals, i.e. furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA) are synthesized .

- Results or Outcomes: The expertise of synthetic organic chemistry accumulated over the past century has been instrumental in converting biomass to fuels, chemicals, and materials .

-

Coordination Compounds

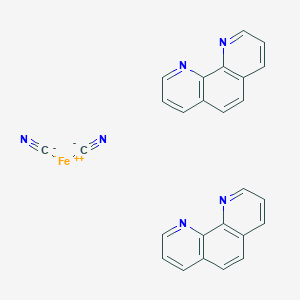

- Summary of Application: Coordination compounds ligated with terpyridine derivatives form stable assemblies due to the thermodynamic chelate effect .

- Methods of Application: In the case of transition metal complexes, the σ-donor/π-acceptor character of the dative M–N pyridine bond is utilized .

- Results or Outcomes: This process has shown promising results in the synthesis of coordination compounds .

将来の方向性

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, agrochemicals, or materials, depending on its properties and reactivity .

特性

IUPAC Name |

5-(furan-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c11-6-8-7-5(10-6)4-2-1-3-9-4/h1-3H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBKWODOINKONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351312 | |

| Record name | 5-(2-furyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

13239-11-7 | |

| Record name | 5-(2-furyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。